4-Amino-9H-fluoren-1-ol
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Overview
Description
4-Amino-9H-fluoren-1-ol is an organic compound with the molecular formula C13H11NO It is a derivative of fluorene, characterized by the presence of an amino group at the 4-position and a hydroxyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-9H-fluoren-1-ol can be achieved through several synthetic routes. One common method involves the reduction of 4-nitro-9H-fluoren-1-ol using a suitable reducing agent such as tin(II) chloride in hydrochloric acid. The reaction conditions typically involve heating the mixture under reflux until the reduction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-9H-fluoren-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-amino-9H-fluoren-1-one.
Reduction: Formation of 4-amino-9H-fluoren-1-amine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-Amino-9H-fluoren-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-9H-fluoren-1-ol involves its interaction with various molecular targets. The amino and hydroxyl groups can form hydrogen bonds and other interactions with proteins, enzymes, and nucleic acids. These interactions can modulate the activity of these biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
9H-Fluoren-9-ol: Lacks the amino group at the 4-position.
4-Amino-9H-fluoren-9-one: Contains a ketone group instead of a hydroxyl group.
9H-Fluoren-1-amine: Lacks the hydroxyl group at the 1-position.
Uniqueness
4-Amino-9H-fluoren-1-ol is unique due to the presence of both an amino group and a hydroxyl group on the fluorene backbone. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its analogs.
Properties
Molecular Formula |
C13H11NO |
---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
4-amino-9H-fluoren-1-ol |
InChI |
InChI=1S/C13H11NO/c14-11-5-6-12(15)10-7-8-3-1-2-4-9(8)13(10)11/h1-6,15H,7,14H2 |
InChI Key |
HBWKSYOLGPSNHT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C(C=CC(=C31)O)N |
Origin of Product |
United States |
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